2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine
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Overview
Description
2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine is an organic compound characterized by the presence of a chloro and methyl group on a phenyl ring, along with a fluoroethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine typically involves the reaction of 2-chloro-4-methylphenyl with fluoroethanamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Electrophiles: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine has diverse applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Shares the chloro and methyl groups on the phenyl ring but lacks the fluoroethanamine side chain.
N-(2-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of the fluoroethanamine side chain.
Uniqueness
2-(2-Chloro-4-methylphenyl)-2-fluoroethanamine is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9H,5,12H2,1H3 |
InChI Key |
DMDFVSWTIBFSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)F)Cl |
Origin of Product |
United States |
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